molecular formula C12H18ClN B1414733 [(2-Chlorophenyl)methyl](pentan-3-yl)amine CAS No. 1019488-23-3

[(2-Chlorophenyl)methyl](pentan-3-yl)amine

Cat. No.: B1414733
CAS No.: 1019488-23-3
M. Wt: 211.73 g/mol
InChI Key: VOCPFNVGFNYEKY-UHFFFAOYSA-N
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Description

Chemical Structure: (2-Chlorophenyl)methylamine (C₁₂H₁₈ClN) consists of a 2-chlorophenyl group attached via a methylene bridge to a pentan-3-ylamine moiety. Its molecular weight is 211.73 g/mol, and it is structurally characterized by a secondary amine with a branched alkyl chain and an aromatic chloro substituent .

Applications: Chlorophenyl-containing amines are frequently utilized in pharmaceuticals, agrochemicals, and material science. For example, WEB-2086 (a platelet-activating factor antagonist) and related compounds highlight the bioactivity of such structures .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPFNVGFNYEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Chlorobenzaldehyde with Pentan-3-ylamine

One common route involves:

  • Step 1: Condensation of 2-chlorobenzaldehyde with pentan-3-ylamine to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding secondary amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This method is favored for its straightforwardness and mild conditions, providing good yields of the target amine.

Nucleophilic Substitution on (2-Chlorophenyl)methyl Halides

  • Step 1: Preparation of (2-chlorophenyl)methyl chloride or bromide via halogenation of 2-chlorotoluene or related precursors.
  • Step 2: Reaction of the halide with pentan-3-ylamine under basic or neutral conditions to substitute the halogen with the amine group.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Detailed Preparation Method from Literature and Patents

Solvent and Base Selection

  • Solvents such as toluene, benzene, xylene, N,N-dimethylformamide, dimethyl sulfoxide, and N-methyl-2-pyrrolidone are commonly used for related amine syntheses due to their ability to dissolve both organic substrates and bases effectively.
  • Bases employed include pyridine, triethylamine, potassium carbonate, and diisopropylethylamine, which facilitate nucleophilic substitution or cyclization reactions by deprotonating the amine or stabilizing intermediates.
  • For example, diisopropylethylamine can serve both as a solvent and base, simplifying the reaction system and improving yields.

Reaction Conditions

  • Typical reaction temperatures range from ambient (25°C) to elevated temperatures (120–130°C) depending on the solvent and base system.
  • Reaction times vary from several hours to overnight to ensure complete conversion.

Workup and Purification

  • After completion, aqueous workup involves extraction with organic solvents such as dichloromethane or diisopropyl ether to separate the product from inorganic salts and impurities.
  • The organic layer is washed with water, brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
  • Purification is typically achieved by recrystallization or flash column chromatography to isolate the pure amine.

Data Table: Typical Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials 2-Chlorobenzaldehyde, pentan-3-ylamine Equimolar or slight excess of amine
Solvent Toluene, DMF, DMSO, NMP Choice depends on solubility
Base Triethylamine, potassium carbonate, DIPEA Facilitates substitution/reduction
Temperature 25°C to 130°C Higher temp for substitution reactions
Reaction time 3–24 hours Monitored by TLC or HPLC
Reducing agent (if used) NaBH4, catalytic hydrogenation For reductive amination step
Workup solvents Dichloromethane, diisopropyl ether For extraction and purification
Yield 60–85% Dependent on conditions and purity

Research Findings and Optimization Notes

  • Use of diisopropylethylamine as both solvent and base has shown to improve reaction efficiency by reducing the number of reagents and simplifying purification.
  • Elevated temperatures (120–130°C) favor cyclization and substitution reactions but require careful control to prevent decomposition.
  • The presence of polar aprotic solvents like DMF or NMP enhances nucleophilicity of amines and solubilizes salts formed during the reaction, improving yields.
  • Alternative reductive amination strategies employing catalytic hydrogenation under mild pressure conditions provide cleaner products with fewer side reactions compared to chemical hydride reductions.
  • Purification by recrystallization from hydrocarbon solvents or chromatography ensures removal of unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions, depending on the specific oxidizing agent used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent the decomposition of the reducing agent.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

(2-Chlorophenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological processes, particularly those involving amine-containing compounds. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities.

    Industry: In industrial applications, (2-Chlorophenyl)methylamine can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, emphasizing variations in substituent position and alkyl chain configuration:

Compound Name Substituent Position Alkyl Chain Molecular Weight (g/mol) Key Properties/Applications References
(2-Chlorophenyl)methylamine 2-chloro pentan-3-yl 211.73 Potential bioactive intermediate
3-[(4-Chlorophenyl)methyl]pentan-3-amine 4-chloro pentan-3-yl 211.73 Isomer with altered steric effects
(3-Chlorophenyl)methylamine 3-chloro pentan-3-yl 211.73 Altered electronic properties
1-(2-Chlorophenyl)ethylamine 2-chloro methyl 169.65 Smaller alkyl chain; liquid form
(3,5-Dichlorophenyl)methylamine 3,5-dichloro pentan-3-yl 246.68 Increased halogenation; higher MW

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., pentan-3-yl) enhance lipophilicity, which may improve membrane permeability in bioactive compounds .
  • Halogenation Degree : Dichloro derivatives (e.g., 3,5-dichloro) exhibit higher molecular weights and altered electronic profiles, influencing solubility and reactivity .

Physicochemical Properties

  • Boiling/Melting Points : Branched alkyl chains (e.g., pentan-3-yl) generally reduce melting points compared to linear chains. For example, 1-(2-chlorophenyl)ethylamine is a liquid at room temperature, while bulkier analogs may exist as solids .
  • Reactivity : The secondary amine group is susceptible to electrophilic substitution on the aromatic ring and may participate in condensation reactions to form amides or imines .

Pharmacological and Industrial Relevance

  • Bioactivity: Chlorophenyl amines are prevalent in drug discovery.
  • Agrochemicals : Derivatives like (3,5-dichlorophenyl)methylamine may serve as intermediates in pesticide synthesis due to their stability and halogen content .
  • Material Science : The aromatic chloro group enhances thermal stability, making such compounds useful in polymer additives .

Biological Activity

(2-Chlorophenyl)methylamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure

The compound is characterized by the presence of a chlorophenyl group and a pentan-3-yl amine moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of (2-Chlorophenyl)methylamine can be summarized as follows:

Activity Description Reference
AntimicrobialExhibits antibacterial activity against various strains, including E. coli and S. aureus.
AnticancerPotential as a KSP inhibitor leading to cell cycle arrest and apoptosis in cancer cells.
NeuropharmacologicalMay interact with neurotransmitter systems, influencing GABAergic activity.

Antimicrobial Activity

Recent studies have indicated that (2-Chlorophenyl)methylamine demonstrates significant antimicrobial properties. It has been tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL. The compound also exhibited antimycobacterial activity with an MIC of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Anticancer Properties

In cancer research, (2-Chlorophenyl)methylamine has been identified as a potential kinesin spindle protein (KSP) inhibitor. KSP is crucial for mitotic spindle formation during cell division. Inhibition of KSP leads to the accumulation of cells in mitosis, resulting in cell death—characteristics that are beneficial in cancer therapy .

Case Study: KSP Inhibition

A study demonstrated that the compound effectively arrested cancer cells in the mitotic phase, leading to the formation of monopolar spindles and subsequent apoptosis . This mechanism highlights its potential as an anticancer agent.

Neuropharmacological Effects

The compound's influence on neurotransmitter systems suggests possible neuropharmacological applications. Specifically, its interaction with GABA transporters may provide insights into developing new central nervous system (CNS) drugs targeting anxiety and other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (2-Chlorophenyl)methylamine. Modifications to the chlorophenyl group or the alkyl chain may enhance efficacy or reduce toxicity.

Modification Effect
Chlorine substitutionCan enhance antimicrobial properties
Chain length variationInfluences pharmacokinetics and receptor binding

Q & A

Q. Q: What are the common synthetic routes for (2-Chlorophenyl)methylamine?

A: The compound is typically synthesized via alkylation of pentan-3-ylamine with a (2-chlorophenyl)methyl halide (e.g., chloride or bromide). Catalysts like palladium on carbon (Pd/C) or acidic/basic conditions optimize yield and purity. Solvents such as ethanol or methanol are used, followed by reduction (e.g., LiAlH4) and purification via column chromatography .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to minimize byproducts during synthesis?

A: Key parameters include:

  • Catalyst selection : Pd/C or Raney nickel for selective hydrogenation of intermediates.
  • Temperature control : Maintain 60–80°C to prevent decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics.
  • pH modulation : Use triethylamine to neutralize acidic byproducts during alkylation .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the structure of (2-Chlorophenyl)methylamine?

A:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 7.2–7.5 ppm) and amine/alkyl groups.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C-Cl).
  • Mass spectrometry : Molecular ion ([M+H]+^+) confirms molecular weight .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

A: Single-crystal X-ray diffraction with SHELX software determines absolute configuration and bond angles. For chiral centers, Flack parameters validate enantiomeric purity. High-resolution data (d-spacing < 0.8 Å) ensures precision, particularly for distinguishing rotational isomers .

Basic Reactivity Studies

Q. Q: What functional group transformations are feasible with (2-Chlorophenyl)methylamine?

A:

  • Oxidation : Forms imines or nitriles under strong oxidizing agents (e.g., KMnO4_4).
  • Acylation : Reacts with acetyl chloride to yield amides.
  • Alkylation : Secondary amine reacts with alkyl halides to form tertiary amines .

Advanced Functional Group Engineering

Q. Q: How can selective modification of the chlorophenyl group be achieved without affecting the amine?

A: Use protective groups (e.g., Boc for amines) during electrophilic substitution (e.g., nitration or Suzuki coupling). Pd-catalyzed cross-coupling at the 2-chlorophenyl ring requires inert atmospheres and ligands like PPh3_3 to prevent amine oxidation .

Basic Biological Applications

Q. Q: What roles does this compound play in medicinal chemistry research?

A: It serves as a precursor for neuroactive agents (e.g., dopamine receptor ligands) due to its rigid aromatic-amine scaffold. Its lipophilicity enhances blood-brain barrier penetration, making it useful in CNS drug discovery .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituent variations on the chlorophenyl ring affect biological activity?

A:

  • Electron-withdrawing groups (e.g., -NO2_2): Increase receptor binding affinity but reduce solubility.
  • Para-substituents : Steric hindrance disrupts target interactions, while meta-substituents enhance selectivity. Comparative studies with 4-methyl or 4-methoxy analogs reveal pharmacokinetic trade-offs .

Basic Purity Assessment

Q. Q: What methods ensure purity during synthesis?

A:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • TLC : Silica gel plates (hexane:ethyl acetate = 3:1) with ninhydrin staining for amine detection.
  • Melting point analysis : Sharp melting ranges (e.g., 95–97°C) indicate crystallinity .

Advanced Chiral Resolution

Q. Q: How can enantiomeric excess be quantified for chiral derivatives?

A: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy or polarimetry validates enantiomeric ratios. Racemization via acid/base treatment (e.g., HCl/NaOH) allows recovery of unwanted isomers .

Basic Safety Protocols

Q. Q: What safety measures are critical when handling this compound?

A:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid amine vapor inhalation.
  • Storage : In airtight containers under nitrogen, away from oxidizers .

Advanced Waste Management

Q. Q: How should halogenated byproducts be disposed of sustainably?

A: Neutralize acidic/basic waste with NaHCO3_3 or HCl before incineration. Chlorinated residues require specialized treatment (e.g., activated carbon adsorption) to prevent environmental release. Collaborate with certified waste management firms for EPA-compliant disposal .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Chlorophenyl)methyl](pentan-3-yl)amine
Reactant of Route 2
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[(2-Chlorophenyl)methyl](pentan-3-yl)amine

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